molecular formula C15H17Cl2NOS B12781910 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride CAS No. 83427-62-7

5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride

Cat. No.: B12781910
CAS No.: 83427-62-7
M. Wt: 330.3 g/mol
InChI Key: FOXXNEHCJPUSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride typically involves multiple steps, including cyclization and annulation reactions. One common method involves the formation of a thieno[3,2-c]pyridine ring system through intramolecular cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Scientific Research Applications

5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-c]pyridine derivatives and related heterocyclic compounds with comparable structures and properties.

Uniqueness

What sets 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride apart is its unique combination of a thieno[3,2-c]pyridine core with a chlorophenyl group, which may confer distinct pharmacological properties and reactivity.

Properties

CAS No.

83427-62-7

Molecular Formula

C15H17Cl2NOS

Molecular Weight

330.3 g/mol

IUPAC Name

5-[1-(2-chlorophenyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C15H16ClNOS.ClH/c1-10(12-4-2-3-5-13(12)16)17-7-6-14-11(9-17)8-15(18)19-14;/h2-5,8,10,14H,6-7,9H2,1H3;1H

InChI Key

FOXXNEHCJPUSIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.